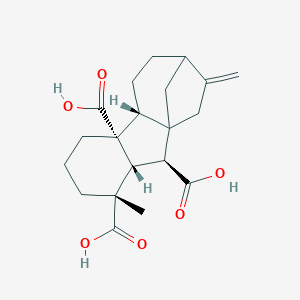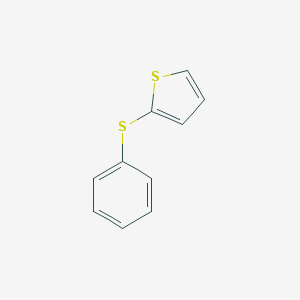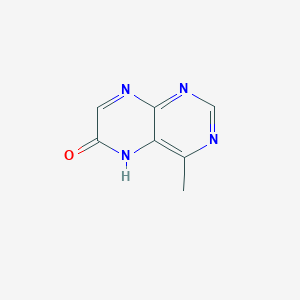
4-methyl-5H-pteridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-5H-pteridin-6-one, also known as 6-methylpterin, is a heterocyclic organic compound that belongs to the pterin family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-methyl-5H-pteridin-6-one is not well understood. However, it is believed that this compound can interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
4-methyl-5H-pteridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-5H-pteridin-6-one in lab experiments include its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its unique chemical structure makes it a versatile precursor for the synthesis of other pterin derivatives. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 4-methyl-5H-pteridin-6-one. One area of interest is the development of new fluorescent probes based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, the synthesis of new derivatives of 4-methyl-5H-pteridin-6-one could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-methyl-5H-pteridin-6-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyrimidine with formic acid and acetic anhydride. This reaction yields 4-methyl-5H-pteridin-6-one as the main product.
Applications De Recherche Scientifique
4-methyl-5H-pteridin-6-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for enzymatic reactions. Furthermore, it has been used as a precursor in the synthesis of other pterin derivatives.
Propriétés
Numéro CAS |
16041-28-4 |
|---|---|
Nom du produit |
4-methyl-5H-pteridin-6-one |
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
4-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12) |
Clé InChI |
YNFBWEAWNVAYFG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
SMILES canonique |
CC1=C2C(=NC=N1)N=CC(=O)N2 |
Synonymes |
4-Methyl-6(5H)-pteridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



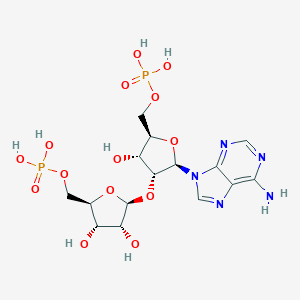

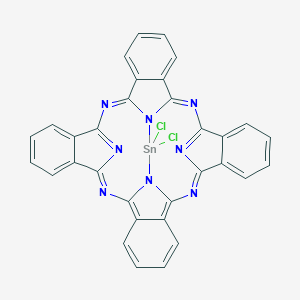
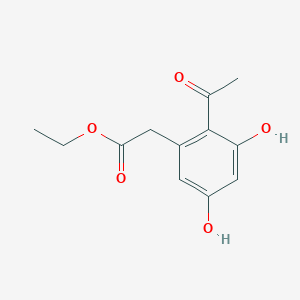

![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
